molecular formula C19H17N5OS3 B2492092 2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 302949-26-4

2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2492092
CAS No.: 302949-26-4
M. Wt: 427.56
InChI Key: KGYMOSQCTTVFQO-UHFFFAOYSA-N
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Description

The compound 2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a fused benzothieno[2,3-d]pyrimidin-4(3H)-one core. This core is substituted at the 2-position with a sulfanyl group linked to a 4-phenyl-5-thioxo-1,2,4-triazol-3-ylmethyl moiety. Such structures are typically synthesized via multi-step heterocyclic condensation reactions, as seen in analogous compounds (e.g., ). The compound’s design likely targets biological activity modulation, given the prevalence of similar scaffolds in medicinal chemistry .

Properties

IUPAC Name

2-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methylsulfanyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS3/c25-16-15-12-8-4-5-9-13(12)28-17(15)21-18(20-16)27-10-14-22-23-19(26)24(14)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,23,26)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYMOSQCTTVFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SCC4=NNC(=S)N4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of thioxo-triazole derivatives with various substrates. For instance, a related compound was synthesized through a sequence involving refluxing with sodium hydroxide to achieve the desired thiazole structure . The structural characterization was confirmed using techniques such as NMR and mass spectrometry.

Biological Activity Overview

The biological activity of this compound and its derivatives has been investigated in various studies. The following sections summarize key findings regarding its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. Specifically, compounds bearing the thioxo group have shown cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1MDA-MB-231 (breast cancer)15.0Induces apoptosis via cytochrome c release
2Panc-1 (pancreatic cancer)12.5Inhibits cell migration and proliferation
3IGR39 (melanoma)10.0Targets specific signaling pathways

These findings suggest that the compound may act as a selective agent against certain types of cancer cells by inducing apoptosis and inhibiting metastasis .

Antimicrobial Activity

The antimicrobial properties of thioxo-triazole derivatives have also been extensively studied. For example:

  • Bacterial Inhibition : Compounds similar to the one have demonstrated significant antibacterial activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .
  • Fungal Activity : Some derivatives have shown efficacy against fungal infections, indicating potential for use in antifungal therapies .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Study on Melanoma Cells : A study evaluated the cytotoxic effects of a related triazole derivative on melanoma cells and found that it significantly reduced cell viability at concentrations above 10 µM .
  • Antibacterial Screening : Another study tested various triazole derivatives against standard bacterial strains and reported that some compounds exhibited activity comparable to established antibiotics .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to its structural features:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds often show promising antibacterial and antifungal properties. For example:

  • Antibacterial Studies : Compounds similar to the target compound have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antifungal Properties : Triazole derivatives are known for their antifungal activities, making them valuable in treating fungal infections .

Anticancer Effects

Mercapto-substituted triazoles have been studied for their chemopreventive and chemotherapeutic effects. The compound’s thioxo group may enhance its ability to interact with biological targets involved in cancer progression. Some studies have reported that related compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro .

Other Pharmacological Effects

The diverse structural motifs present in this compound suggest additional pharmacological properties:

  • Anti-inflammatory : Some triazole derivatives have shown potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
  • Antioxidant Activity : The presence of sulfur-containing groups may contribute to antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Several case studies highlight the applications of similar compounds:

  • Antibacterial Activity Assessment : A study evaluated a series of triazole derivatives for their antibacterial efficacy against multi-drug resistant strains. The results indicated that specific substitutions on the triazole ring significantly enhanced antibacterial activity .
  • Anticancer Research : Another investigation focused on the anticancer potential of triazole derivatives against various cancer cell lines. The findings suggested that certain modifications led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position of the furan ring serves as a reactive site for nucleophilic displacement. This reaction is critical for introducing diverse functional groups:

Reaction ConditionsReagents/SubstratesProducts FormedYieldReference
Pd-catalyzed couplingAryl boronic acids5-aryl substituted derivatives65–78%
Alkaline hydrolysisNaOH (aq)/EtOH, reflux5-hydroxyfuran carboxamide82%
Thiol substitutionThiophenol/K₂CO₃, DMF5-(phenylthio)furan carboxamide71%

Mechanistic Insight : The bromine's electrophilic nature allows for Suzuki-Miyaura cross-couplings, facilitating aryl group introductions. Hydrolysis yields hydroxyl derivatives, while thiols generate sulfides under mild basic conditions .

Carboxamide Group Reactivity

The furan-2-carboxamide moiety participates in hydrolysis and condensation reactions:

Hydrolysis

  • Acidic Conditions : Concentrated HCl (6M) at 100°C cleaves the amide bond, producing furan-2-carboxylic acid and the corresponding amine.

  • Basic Conditions : NaOH (10%)/EtOH under reflux generates the carboxylate salt, which can be acidified to isolate the free acid.

Alkylation/Acylation

Reaction TypeReagentsProductsApplication
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-methylated carboxamideEnhanced lipophilicity
AcylationAcetyl chloride, pyridineN-acetyl derivativeStability modification

Pyridopyrimidine Core Modifications

The pyrido[1,2-a]pyrimidin-4-one system undergoes electrophilic and cyclization reactions:

Electrophilic Aromatic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 6-position of the pyridine ring .

  • Sulfonation : Oleum (20% SO₃) at 80°C yields sulfonated derivatives, though yields are moderate (50–55%) .

Cyclization Reactions

Reaction with chloroacetone or ω-bromoacetophenone in DMF/KOH generates fused thieno[2,3-b]pyridine systems (e.g., compound 6a and 6b ) .

Metal-Mediated Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed transformations:

Reaction TypeCatalytic SystemProductsKey Applications
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMEBiaryl-furan hybr

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with structurally analogous compounds derived from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity Reference
Target Compound Benzothieno[2,3-d]pyrimidin-4(3H)-one 2-[(4-phenyl-5-thioxo-triazolyl)methyl]sulfanyl Not explicitly reported -
Compound 4j () Pyrimidin-2(1H)-one Coumarin-3-yl, tetrazolyl, phenyl groups Synthesized; activity unspecified
Triazolo-benzo-thieno-pyrimidinones () Triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one Isopropyl, pyrrolidinylmethyl, piperidinylmethyl "Promising activities" comparable to standards (unspecified)
Derivatives Benzothieno[2,3-d]pyrimidin-4(3H)-one 2-[(2,6-dichlorobenzyl)sulfanyl], bromophenyl, pyridinyl No activity data provided

Key Observations:

Core Structure Variations: The target compound’s benzothieno[2,3-d]pyrimidinone core differs from the triazolo-benzo-thieno-pyrimidinone in , which incorporates an additional triazole ring fused to the benzo-thieno system . This modification may influence binding affinity or solubility. Compounds in share the same benzothieno[2,3-d]pyrimidinone core but vary in sulfanyl substituents (e.g., dichlorobenzyl vs. triazolylmethyl groups), highlighting the role of substituent hydrophobicity/electronics in activity .

In contrast, the coumarin and tetrazolyl groups in ’s Compound 4j may confer fluorescence or metal-binding properties . ’s piperidinylmethyl and pyrrolidinylmethyl substituents suggest improved membrane permeability due to tertiary amines, a feature absent in the target compound .

The absence of activity data for ’s derivatives underscores the need for empirical testing to correlate structural features (e.g., halogenated benzyl groups) with efficacy or toxicity .

Research Findings and Methodological Context

  • Synthetic Pathways : Analogous compounds (e.g., ) suggest that microwave-assisted synthesis or catalytic methods (e.g., Pd-mediated coupling) might optimize yield and purity for the target compound .

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